molecular formula C11H11NO4 B1585129 N-Carbobenzyloxy-D-serine-beta-lactone CAS No. 98632-91-8

N-Carbobenzyloxy-D-serine-beta-lactone

Cat. No.: B1585129
CAS No.: 98632-91-8
M. Wt: 221.21 g/mol
InChI Key: CWFZPRQDHIUBDO-SECBINFHSA-N
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Description

It is a beta-lactone derivative of D-serine, an amino acid that acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The compound is known for its unique chemical structure and properties, making it a valuable tool in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxy-D-serine-beta-lactone typically involves the protection of the amino group of D-serine with a carbobenzyloxy (Cbz) group, followed by cyclization to form the beta-lactone ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process. The general steps are as follows:

  • Protection of the amino group of D-serine with a carbobenzyloxy group.
  • Cyclization of the protected D-serine to form the beta-lactone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzyloxy-D-serine-beta-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the beta-lactone ring to other functional groups.

    Substitution: The beta-lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted lactones and esters.

Scientific Research Applications

N-Carbobenzyloxy-D-serine-beta-lactone has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.

    Biology: Studied for its role in modulating NMDA receptor activity and its potential neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Used in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy-D-serine-beta-lactone involves its interaction with molecular targets such as the NMDA receptor. The compound acts as a co-agonist, enhancing the receptor’s activity and modulating synaptic transmission. This interaction can influence various signaling pathways and cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-Carbobenzyloxy-D-serine-beta-lactone can be compared with other similar compounds, such as:

    N-Carbobenzoxy-L-serine-beta-lactone: Similar in structure but differs in the stereochemistry of the serine moiety.

    N-Benzyloxycarbonyl-L-serine-beta-lactone: Another stereoisomer with different biological activity.

    (S)-alpha-Carbobenzoxyamino-beta-propiolactone: A related compound with variations in the functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry and its ability to modulate NMDA receptor activity, making it a valuable tool in neurological research and potential therapeutic applications.

Properties

IUPAC Name

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFZPRQDHIUBDO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333189
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98632-91-8
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzyloxy-D-serine-beta-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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